![molecular formula C10H5ClN2O3S B1582395 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- CAS No. 3770-97-6](/img/structure/B1582395.png)
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
Overview
Description
“1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-” is a chemical compound with the molecular formula C10H5ClN2O3S . It has a molecular weight of 268.67 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H
. This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis
The exact mass of the compound is 267.970941 g/mol . The compound has spectra available: 3 NMR, and 1 FTIR .Scientific Research Applications
Comprehensive Analysis of 2-Diazo-1-naphthol-5-sulfonyl Chloride Applications
2-Diazo-1-naphthol-5-sulfonyl chloride, also known as 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- or 5-chlorosulfonyl-2-diazonionaphthalen-1-olate, is a versatile compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Photoresist Material for Electronics: This compound is used in the production of photoresist materials for printed circuit boards, integrated circuits, and LCDs . The diazonium group within the compound reacts to light, making it ideal for creating patterns on substrates by selective exposure to ultraviolet light.
Sensitizer for Positive PS Plates: In the printing industry, 2-Diazo-1-naphthol-5-sulfonyl chloride serves as a sensitizer for positive PS (Presensitized) plates . These plates are coated with a photoresist layer that becomes soluble upon exposure to light, allowing for the development of high-resolution images.
Organic Synthesis Intermediary: The compound is an important intermediate in organic synthesis reactions. It can be utilized to introduce sulfonyl chloride groups into other molecules, facilitating the synthesis of more complex chemical structures .
Agricultural Chemical Development: It has applications in the development of agricultural chemicals, including plant growth regulators and pesticides . These substances can help in controlling diseases like rice blast, providing protection for crops.
Safety and Handling Research: Research into the safe handling and storage of reactive chemicals often includes compounds like 2-Diazo-1-naphthol-5-sulfonyl chloride. Its reactivity profile, which includes potential for explosive decomposition, makes it a subject of study for safety protocols .
Study of Explosive Mixtures: The compound’s ability to form explosive mixtures with air and its reaction with various other substances make it a candidate for studying the properties and handling of explosive materials .
Photodynamic Therapy Research: While not directly used in photodynamic therapy, derivatives of diazonium compounds like 2-Diazo-1-naphthol-5-sulfonyl chloride are studied for their potential applications in medical treatments that involve light-activated processes.
Environmental Impact Studies: The environmental impact of chemical compounds, including their runoff and interaction with other environmental factors, is another area of application. Studies often focus on the degradation products and potential toxicity of compounds like 2-Diazo-1-naphthol-5-sulfonyl chloride .
Safety and Hazards
properties
IUPAC Name |
5-chlorosulfonyl-2-diazonionaphthalen-1-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQQBMOSBPOYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-diazo-1-naphthol-5-sulfonyl chloride appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
Record name | 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3084 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- | |
CAS RN |
3770-97-6 | |
Record name | 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3084 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Naphthoquinonediazide-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3770-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Diazo-1-naphthol-5-sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-diazo-5,6-dihydro-5-oxonaphthalene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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